molecular formula C14H24N2O2 B7513637 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one

Cat. No. B7513637
M. Wt: 252.35 g/mol
InChI Key: YVPXJQPFRZSDHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one, also known as AZD0328, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidines and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one inhibits the activity of several enzymes and proteins such as poly(ADP-ribose) polymerases (PARPs) and tankyrase. PARPs are involved in DNA repair and cell death pathways, while tankyrase is involved in the regulation of Wnt signaling pathway. By inhibiting the activity of these enzymes, 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one can induce cell death in cancer cells, reduce inflammation, and modulate the immune response.
Biochemical and Physiological Effects:
1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been found to have several biochemical and physiological effects. It can induce cell death in cancer cells, reduce inflammation, and modulate the immune response. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications and has been found to have a wide range of biochemical and physiological effects. However, there are also some limitations to its use in lab experiments. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been found to have low solubility and poor bioavailability, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one in vivo to determine its effectiveness and safety. Additionally, further studies are needed to explore the potential therapeutic applications of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one in various diseases such as cancer, inflammation, and autoimmune disorders. Finally, the development of more potent and selective inhibitors of PARPs and tankyrase may lead to the discovery of new drugs with improved efficacy and safety.

Synthesis Methods

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one is synthesized by reacting 4-methylpiperidine with 2-bromoethyl-2-azepanone in the presence of a base. The resulting compound is then treated with oxalyl chloride and then with potassium phthalimide to obtain the final product. The synthesis of 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been optimized to produce high yields and purity.

Scientific Research Applications

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been found to inhibit the activity of several enzymes and proteins that play a crucial role in the development and progression of these diseases. 1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one has also been found to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-12-6-9-15(10-7-12)14(18)11-16-8-4-2-3-5-13(16)17/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPXJQPFRZSDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CCCCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one

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